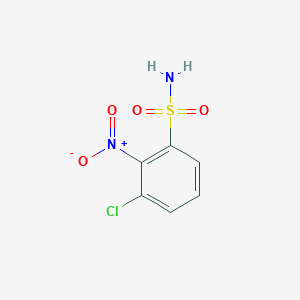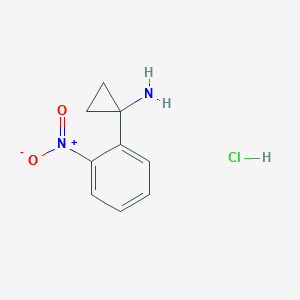
1-(2-Nitrophenyl)cyclopropan-1-amine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Nitrophenyl)cyclopropan-1-amine hydrochloride is an organic compound with the molecular formula C9H11ClN2O2. It is a cyclopropane derivative featuring a nitrophenyl group and an amine group, making it a versatile compound in various chemical reactions and applications .
Méthodes De Préparation
The synthesis of 1-(2-Nitrophenyl)cyclopropan-1-amine hydrochloride typically involves the following steps:
Cyclopropanation: The initial step involves the formation of the cyclopropane ring. This can be achieved through the reaction of an appropriate alkene with a diazo compound in the presence of a catalyst.
Industrial production methods may involve optimizing these steps for higher yields and purity, often using continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
1-(2-Nitrophenyl)cyclopropan-1-amine hydrochloride undergoes several types of chemical reactions:
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reductants like tin(II) chloride.
Substitution: The amine group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common reagents used in these reactions include hydrogen gas, palladium on carbon, tin(II) chloride, and various nucleophiles. Major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
1-(2-Nitrophenyl)cyclopropan-1-amine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and pharmaceuticals.
Biology: The compound can be used in biochemical studies to investigate the effects of nitrophenyl and cyclopropane derivatives on biological systems.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(2-Nitrophenyl)cyclopropan-1-amine hydrochloride involves its interaction with various molecular targets and pathways. The nitrophenyl group can participate in electron transfer reactions, while the amine group can form hydrogen bonds and ionic interactions with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparaison Avec Des Composés Similaires
1-(2-Nitrophenyl)cyclopropan-1-amine hydrochloride can be compared with similar compounds such as:
1-(2-Bromophenyl)cyclopropan-1-amine hydrochloride: This compound features a bromophenyl group instead of a nitrophenyl group, leading to different reactivity and applications.
1-(2-Fluorophenyl)cyclopropan-1-amine hydrochloride: The presence of a fluorophenyl group imparts different electronic properties and reactivity compared to the nitrophenyl derivative.
1-(2-Methoxyphenyl)cyclopropan-1-amine hydrochloride: The methoxy group provides different steric and electronic effects, influencing the compound’s reactivity and applications.
These comparisons highlight the unique properties and applications of this compound, making it a valuable compound in various fields of research and industry.
Propriétés
Formule moléculaire |
C9H11ClN2O2 |
|---|---|
Poids moléculaire |
214.65 g/mol |
Nom IUPAC |
1-(2-nitrophenyl)cyclopropan-1-amine;hydrochloride |
InChI |
InChI=1S/C9H10N2O2.ClH/c10-9(5-6-9)7-3-1-2-4-8(7)11(12)13;/h1-4H,5-6,10H2;1H |
Clé InChI |
MTYDIAHNSXHEMZ-UHFFFAOYSA-N |
SMILES canonique |
C1CC1(C2=CC=CC=C2[N+](=O)[O-])N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-{1-[2-(dimethylamino)ethyl]-1H-1,3-benzodiazol-2-yl}methanamine trihydrochloride](/img/structure/B13462552.png)
![1-benzyl-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)piperidine-4-carboxylic acid hydrochloride](/img/structure/B13462555.png)
![1-Oxaspiro[3.3]heptan-6-amine](/img/structure/B13462577.png)
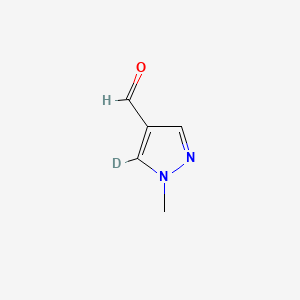
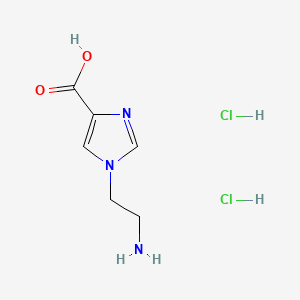
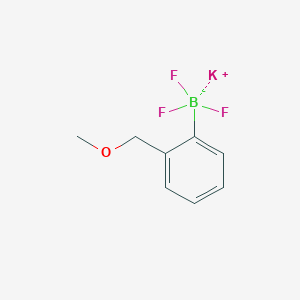
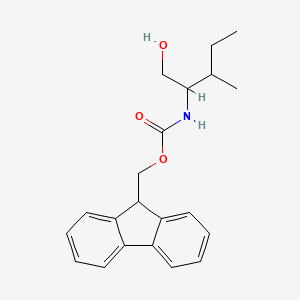
![4-(2,2-Difluoropropoxy)-2-(4-methylbenzenesulfonyl)-2-azabicyclo[2.1.1]hexane](/img/structure/B13462600.png)


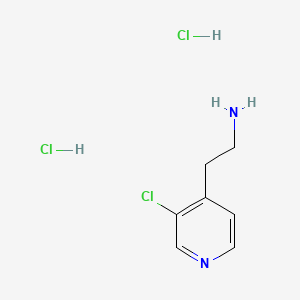
![2-[2-[(2-Chlorophenyl)methoxy]-5-methyl-phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13462631.png)
